(S)-(+)-5,5-二甲基-4-苯基-2-恶唑烷酮

描述

Synthesis Analysis

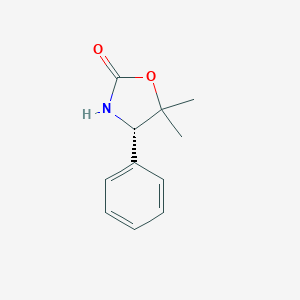

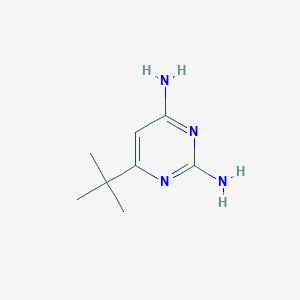

The synthesis of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone involves a multi-step process starting from the corresponding α-amino acid. The amino acid undergoes esterification followed by Grignard addition to yield a 1,2-amino alcohol, which is then cyclized to the oxazolidinone. This methodology allows for the preparation of various substituted oxazolidinones, demonstrating the compound's versatility as a chiral auxiliary in asymmetric synthesis (Krein & Lowary, 2002).

Molecular Structure Analysis

(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone exhibits a molecular weight of 191.23, with its structure confirmed by various analytical techniques, including 1H NMR, 13C NMR, IR, GCMS, and chiral HPLC. The incorporation of a gem-dimethyl group at the 5-position biases the conformation of the adjacent C(4)-stereodirecting group, enhancing stereocontrol in synthetic applications (Bull et al., 2006).

科学研究应用

新型抗菌剂

恶唑烷酮代表了一类新型合成抗菌剂,具有独特的蛋白质合成抑制机制。它们对重要的人类病原体表现出抑菌活性,包括耐甲氧西林金黄色葡萄球菌、耐万古霉素肠球菌和耐青霉素肺炎链球菌。利奈唑胺是一种临床开发的恶唑烷酮,作为耐药革兰氏阳性菌严重感染的替代治疗方法显示出有希望的结果。这表明像 (S)-(+)-5,5-二甲基-4-苯基-2-恶唑烷酮这样的衍生物有可能为新型抗菌疗法做出贡献 (Diekema 和 Jones,2000).

增强的抗菌剂

人们已经做出了重大努力来开发具有改进生物学特征的基于恶唑烷酮的抗菌剂。私营公司的研究旨在识别对活性负责的关键特征,导致大量恶唑烷酮衍生物正在研究中。这项正在进行的研究表明,包括 (S)-(+)-5,5-二甲基-4-苯基-2-恶唑烷酮在内的新型恶唑烷酮化合物有可能以改进的抗菌活性进入市场 (Poce 等,2008).

对抗耐药性感染

恶唑烷酮类通过替佐拉霉和利奈唑胺等衍生物,在治疗皮肤和软组织感染(包括对利奈唑胺耐药的感染)方面发挥了重要作用。这些衍生物在临床试验中的疗效突出了恶唑烷酮化合物在应对严重革兰氏阳性菌感染挑战中的关键作用,表明 (S)-(+)-5,5-二甲基-4-苯基-2-恶唑烷酮在类似情况下的应用范围更广 (Bouza 等,2018).

抗菌治疗的未来方向

开发含恶唑烷酮的杂交体一直是创建新型抗 MRSA(耐甲氧西林金黄色葡萄球菌)剂的战略方法。通过将恶唑烷酮与其他抗菌药效团相结合,研究人员旨在开发具有多个靶标相互作用或抵消已知副作用的化合物。这种方法强调了 (S)-(+)-5,5-二甲基-4-苯基-2-恶唑烷酮有可能成为针对多重耐药革兰氏阳性病原体的创新解决方案的一部分 (Jiang 等,2020).

属性

IUPAC Name |

(4S)-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-11(2)9(12-10(13)14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQRCAULDOQKPF-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(=O)O1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](NC(=O)O1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370009 | |

| Record name | (4S)-5,5-Dimethyl-4-phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone | |

CAS RN |

168297-84-5 | |

| Record name | (4S)-5,5-Dimethyl-4-phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the structural characterization of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone, and what analytical methods are typically used for its characterization?

A1: (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone is characterized by the following:

- Molecular Formula: C11H13NO2 []

- Molecular Weight: 191.23 g/mol []

- Spectroscopic Data: The compound's purity and structure are routinely verified using techniques such as 1H NMR, 13C NMR, IR, GCMS, and chiral HPLC []. These methods provide detailed information about the compound's structure, purity, and chiral identity.

Q2: What are the common applications of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone in organic synthesis, and how does its structure contribute to these applications?

A2: This compound serves as a versatile chiral auxiliary in asymmetric synthesis due to its ability to induce diastereoselectivity in various reactions []. Here are some notable applications:

- Diastereoselective Enolate Formation: The presence of the chiral center at the 4-position of the oxazolidinone ring influences the stereochemical outcome of enolate formation, leading to the preferential formation of one diastereomer over the other [].

- Michael Additions: The steric bulk of the phenyl group and the two methyl groups at the 5-position of the oxazolidinone ring create a well-defined chiral environment, impacting the stereoselectivity of Michael addition reactions [].

- Kinetic Resolution of α-acetoxy Carboxylic Acids: The chiral environment provided by the oxazolidinone moiety enables the differentiation of enantiomers during the reaction, allowing for the selective transformation of one enantiomer over the other [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide](/img/structure/B69474.png)

![N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride](/img/structure/B69484.png)

![3-Ethylfuro[3,2-c]pyridine](/img/structure/B69485.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B69492.png)

![Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B69506.png)